molecular formula C5H10ClNS B14577848 1-[(Chloromethyl)sulfanyl]pyrrolidine CAS No. 61315-99-9

1-[(Chloromethyl)sulfanyl]pyrrolidine

Cat. No.: B14577848
CAS No.: 61315-99-9
M. Wt: 151.66 g/mol
InChI Key: WUKSGAHNADOITO-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered saturated amine) substituted with a chloromethylthio (-SCH2Cl) group. This functional group combines the nucleophilic sulfur atom of a thioether with the electrophilic chloromethyl moiety, rendering the compound reactive in alkylation and nucleophilic substitution reactions. Its molecular formula is C5H10ClNS, with a molecular weight of 151.66 g/mol.

Properties

CAS No.

61315-99-9

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

1-(chloromethylsulfanyl)pyrrolidine

InChI

InChI=1S/C5H10ClNS/c6-5-8-7-3-1-2-4-7/h1-5H2

InChI Key

WUKSGAHNADOITO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)SCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Chloromethyl)sulfanyl]pyrrolidine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of pyrrolidine with chloromethylsulfanyl reagents under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Chloromethyl)sulfanyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted pyrrolidine.

    Substitution: Various nucleophile-substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(Chloromethyl)sulfanyl]pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfanyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

1-(Methylsulfanyl)pyrrolidine
  • Structure : Pyrrolidine with a methylthio (-SCH3) group.
  • Molecular Formula : C5H11NS | MW : 117.21 g/mol.
  • Key Differences : The absence of a chlorine atom reduces electrophilicity. This compound is used in sulfenamide synthesis .
  • Reactivity : Less reactive than the chloromethyl analog due to the stable methyl group.
1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine
  • Structure : Pyrrolidine with sulfonyl (-SO2) groups and aromatic substituents.
  • Molecular Formula: C17H17ClNO4S2 | MW: 413.91 g/mol.
  • Key Differences : Sulfonyl groups are electron-withdrawing, increasing stability but reducing nucleophilicity compared to thioethers. The bulky aryl substituents may hinder reactivity .
1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine
  • Structure : Pyrrolidine linked to a thiophene-carbonyl scaffold.
  • Molecular Formula: C16H16ClNOS2 | MW: 337.89 g/mol.
  • Key Differences : The carbonyl group introduces polarity, altering solubility and electronic properties. The thiophene ring may enhance π-π stacking in biological systems .

Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa Key Functional Groups
1-[(Chloromethyl)sulfanyl]pyrrolidine Not reported ~1.3 (estimated) ~-1.3* -SCH2Cl, pyrrolidine
1-(Methylsulfanyl)pyrrolidine Not reported ~1.1 (estimated) ~-1.3* -SCH3, pyrrolidine
1-[(2-Chlorophenyl)sulfonyl]pyrrolidine >300 (decomposes) ~1.5 ~1.5 -SO2C6H4Cl, -SO2C6H5
1-(Chloromethyl)-3,5-dimethylbenzene 500 (predicted) 1.36 N/A -CH2Cl, aromatic CH3

*Predicted based on thioether analogs .

Reactivity and Stability

  • Electrophilicity : The chloromethyl group in this compound makes it susceptible to nucleophilic substitution (e.g., with amines or thiols), unlike its methylthio analog .
  • Stability : Thioethers (-S-) are less stable than sulfonyl (-SO2) groups under oxidative conditions. For example, sulfonyl derivatives () are resistant to oxidation but less reactive in alkylation .

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